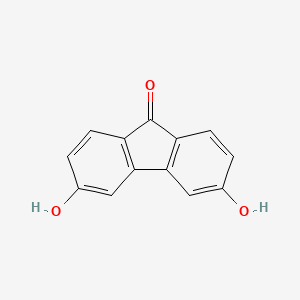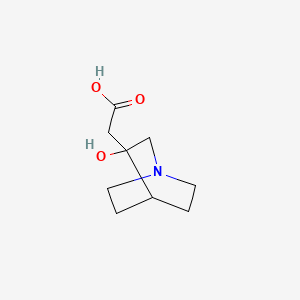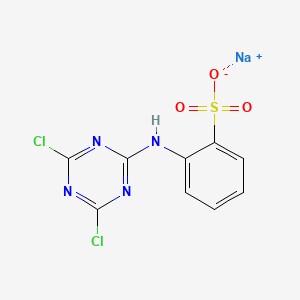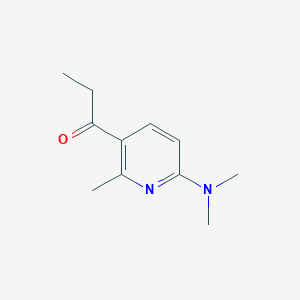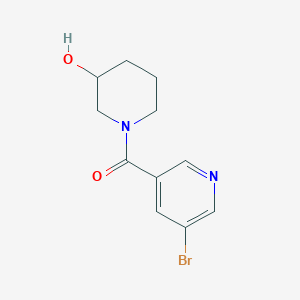
(5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromopyridine moiety and a hydroxypiperidine group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone typically involves the reaction of 5-bromopyridine-3-carboxylic acid with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of pyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include various pyridine and piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
(5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the hydroxypiperidine group can modulate receptor functions. These interactions can lead to various biological effects, including inhibition of cell proliferation and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
- (5-Fluoropyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
- (5-Iodopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone
Uniqueness
Compared to its analogs, (5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone exhibits unique reactivity due to the presence of the bromine atom, which can undergo various substitution reactions. Additionally, the compound’s specific molecular structure allows for selective binding to certain biological targets, making it a valuable tool in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)-(3-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-4-8(5-13-6-9)11(16)14-3-1-2-10(15)7-14/h4-6,10,15H,1-3,7H2 |
InChI Key |
VYENMQYDJNKYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


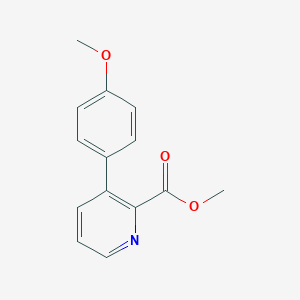
![3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid](/img/structure/B13000796.png)
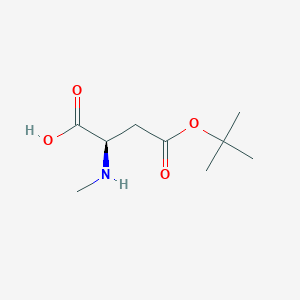
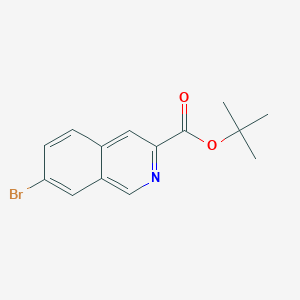
![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid](/img/structure/B13000820.png)
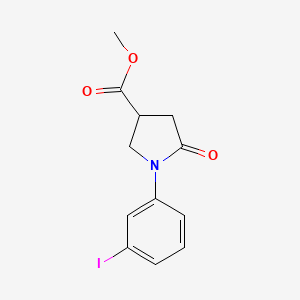
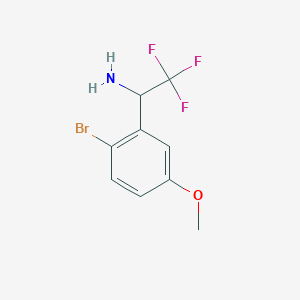
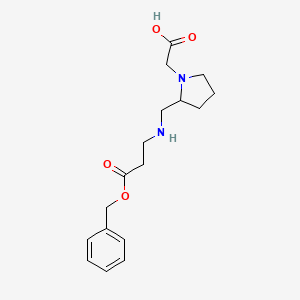
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine](/img/structure/B13000875.png)
